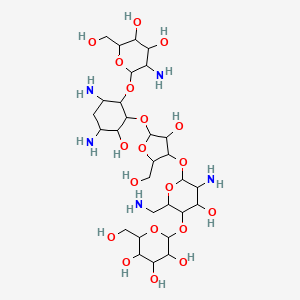![molecular formula C17H32NO4- B14686554 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 35143-92-1](/img/structure/B14686554.png)
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with the molecular formula C17H30NNaO5. It is known for its unique structure, which includes a dodecane chain linked to a norvalyl group through an ester bond.
Vorbereitungsmethoden
The synthesis of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane typically involves the esterification of dodecanoic acid with a norvalyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is investigated for its potential role in biochemical pathways involving fatty acid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with molecular targets such as enzymes involved in ester hydrolysis. The ester bond in the compound is susceptible to enzymatic cleavage, releasing the norvalyl and dodecane moieties. This process can influence various biochemical pathways, particularly those related to lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane can be compared with similar compounds such as:
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: This compound has a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane: This compound has a shorter alkyl chain, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific chain length, which balances hydrophobic and hydrophilic properties, making it suitable for diverse applications.
Eigenschaften
CAS-Nummer |
35143-92-1 |
|---|---|
Molekularformel |
C17H32NO4- |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(4S)-4-amino-5-dodecoxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-22-17(21)15(18)12-13-16(19)20/h15H,2-14,18H2,1H3,(H,19,20)/p-1/t15-/m0/s1 |
InChI-Schlüssel |
BLXDDKAWAKERQV-HNNXBMFYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CCC(=O)[O-])N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





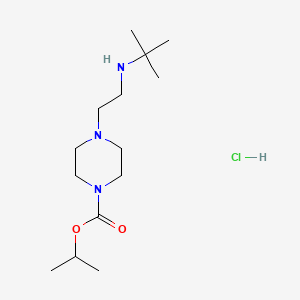
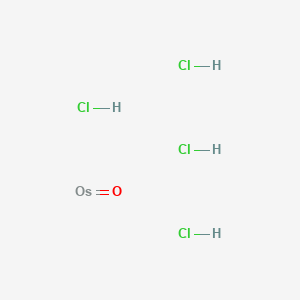

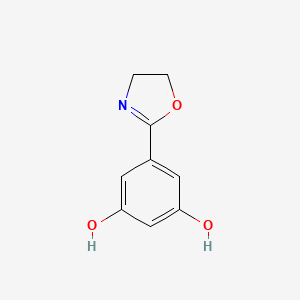
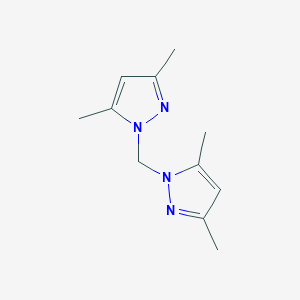


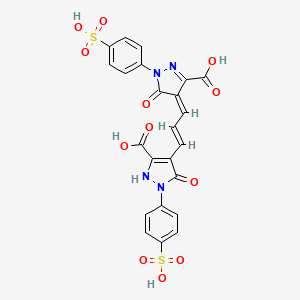
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
